molecular formula C17H16FN3O3 B2592996 1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea CAS No. 2034273-64-6

1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea

Cat. No. B2592996
CAS RN: 2034273-64-6
M. Wt: 329.331
InChI Key: JPARGNRIOKLVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Neuropeptide S Antagonist Activity

Compounds structurally related to the target molecule, such as 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, have been synthesized and tested for their activity as Neuropeptide S (NPS) antagonists. These studies have developed concise synthetic routes featuring DMAP catalyzed carbamate formation, highlighting the critical role of a 7-position urea functionality for potent antagonist activity (Zhang et al., 2008).

Urotensin-II Receptor Antagonists

Another research avenue involves thieno[3,2-b]pyridinyl urea derivatives as novel and potent urotensin-II receptor antagonists. Through activity optimization studies, compounds like p-fluorobenzyl substituted thieno[3,2-b]pyridinyl urea have been identified as highly potent UT antagonists, demonstrating the potential for structural analogs to serve as leads in the development of new therapeutic agents (Lim et al., 2014).

Complexation and Binding Studies

Research on the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates has been conducted to understand the substituent effect on complexation. These studies utilize NMR spectroscopy and quantum chemical calculations to explore the intricacies of hydrogen bonding and molecular interactions, potentially relevant to the design of molecules for specific biochemical pathways (Ośmiałowski et al., 2013).

Orexin Receptor Mechanisms

Investigations into compounds affecting Orexin receptors and their mechanisms on compulsive food consumption in models of binge eating highlight the therapeutic potential of urea derivatives in modulating feeding, arousal, stress, and drug abuse pathways (Piccoli et al., 2012).

Antiallergic Agents

The synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds further illustrates the breadth of scientific research applicable to compounds with similar structural features. These efforts have led to the identification of potent antiallergic agents, providing a foundation for the exploration of related urea derivatives in the treatment of allergic reactions (Menciu et al., 1999).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-14-3-1-2-12(10-14)11-20-17(23)19-6-8-21-7-4-13-5-9-24-15(13)16(21)22/h1-5,7,9-10H,6,8,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARGNRIOKLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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